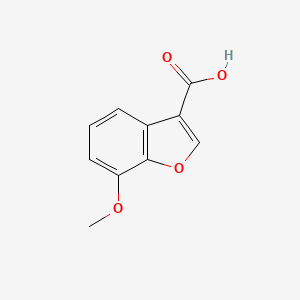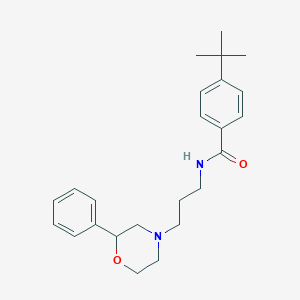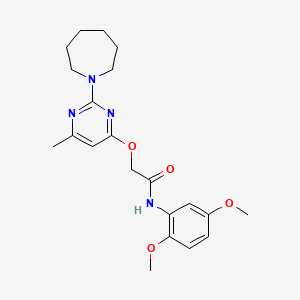![molecular formula C16H14Cl2N2O2S B2615694 3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 325986-96-7](/img/structure/B2615694.png)
3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are known to have a wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzamide group attached to a tetrahydrobenzo[d]thiazole ring. The benzamide group consists of a benzene ring attached to an amide group, and the tetrahydrobenzo[d]thiazole ring is a heterocyclic compound containing both sulfur and nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amide group or the heterocyclic ring. Amides can undergo hydrolysis, and heterocyclic rings can participate in various reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Agents
A study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, a novel class of compounds with a structure related to the specified benzamide derivative, demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that derivatives of benzamide and thiazole might serve as potent antibacterial agents, useful in developing new antibiotics to combat resistant bacterial strains (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the potential of benzamide derivatives in developing new treatments for inflammation and pain management. The compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer Evaluation
A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for their in vitro anticancer activity, revealed several compounds exhibiting promising activity against various human cancer cell lines. This suggests that benzamide derivatives, particularly those incorporating a thiadiazole moiety, could be potential candidates for anticancer drug development (Tiwari et al., 2017).
Herbicidal Activity
The herbicidal activity of benzamide derivatives, as demonstrated by Viste et al. (1970), highlights the agricultural applications of such compounds. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in functional group arrangement to the specified molecule, showed effectiveness against annual and perennial grasses, suggesting potential utility in crop protection and weed management (Viste et al., 1970).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-16(2)6-11-13(12(21)7-16)23-15(19-11)20-14(22)8-3-9(17)5-10(18)4-8/h3-5H,6-7H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUUAGMZCXRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)
![4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2615613.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)
![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)




![2,5-dimethyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2615630.png)

